molecular formula C56H32N8S4Zn B1256711 zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B1256711
M. Wt: 1010.6 g/mol
InChI Key: TYBZPNGCDRXAEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetrakis(phenylthio)-29H typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a zinc salt. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The phenylthio substituents are introduced through nucleophilic substitution reactions, where thiophenol reacts with the phthalonitrile precursor .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Zinc 2,9,16,23-tetrakis(phenylthio)-29H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. It is also employed in the development of organic photovoltaic cells and sensors .

Biology and Medicine: In biological research, this compound is studied for its antimicrobial properties, particularly against fungal pathogens like Candida albicans. Its ability to produce singlet oxygen makes it a potential candidate for antimicrobial photodynamic therapy .

Industry: In industrial applications, Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in inks, coatings, and plastics .

Mechanism of Action

The primary mechanism by which Zinc 2,9,16,23-tetrakis(phenylthio)-29H exerts its effects is through the generation of reactive oxygen species (ROS) upon light irradiation. The compound absorbs light and undergoes a photochemical reaction to produce singlet oxygen and other ROS. These reactive species can damage cellular components, leading to cell death in microbial cells or cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is unique due to its phenylthio substituents, which enhance its photophysical properties and make it more effective in generating ROS compared to its methoxy or benzylmercapto counterparts. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial treatments .

Properties

Molecular Formula

C56H32N8S4Zn

Molecular Weight

1010.6 g/mol

IUPAC Name

zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C56H32N8S4.Zn/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;/h1-32H;/q-2;+2

InChI Key

TYBZPNGCDRXAEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)SC1=CC=CC=C1)C(=N8)N=C3[N-]4)SC1=CC=CC=C1)C1=C5C=C(C=C1)SC1=CC=CC=C1.[Zn+2]

Synonyms

zinc 2,9,16,23-tetrakis(phenylthio)-29H,31H-phthalocyanine

Origin of Product

United States

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